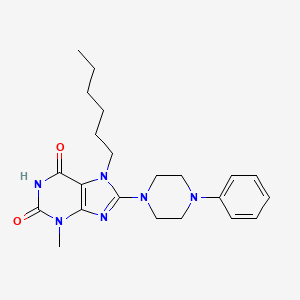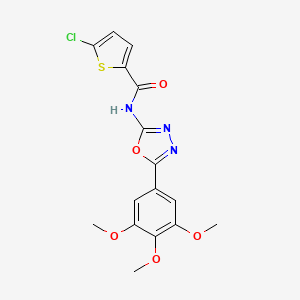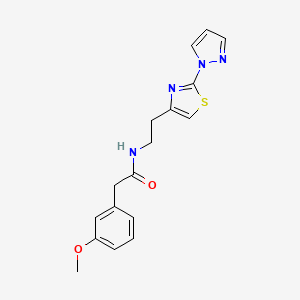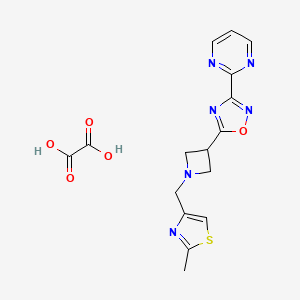![molecular formula C29H23NO4 B2803950 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid CAS No. 215248-49-0](/img/structure/B2803950.png)
3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid” is a chemical compound. It is related to other compounds such as “(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid” which has a molecular weight of 431.49 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, unnatural amino acids have been derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of related compounds such as “(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid” has been reported. This compound has an empirical formula of C21H21NO6 and a molecular weight of 383.39 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid” have been reported. This compound has a molecular weight of 355.38 and is a solid at room temperature .Applications De Recherche Scientifique
Fluorescence Sensors for Biological Imaging
The development of fluorescence sensors for biological imaging is one prominent application. For example, researchers have synthesized asymmetrically derivatized fluorescein-based dyes with midrange affinity for Zn(II). These sensors, which incorporate structural elements similar to the compound , exhibit significant fluorescence enhancement upon binding with zinc ions, facilitating the study of zinc in biological systems (Nolan et al., 2006).
Protective Groups in Peptide Synthesis
Another significant application is in peptide synthesis, where the fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized as a protective group for amino acids. This use is crucial for synthesizing peptides through stepwise elongation, where the Fmoc group temporarily masks the amino group to prevent undesired reactions. The Fmoc group, related to the target compound, is known for its stability under certain conditions and ease of removal when required, making it invaluable in peptide synthesis (Gioeli & Chattopadhyaya, 1982).
Inhibitors of Cell Adhesion
Researchers have synthesized fluoren-9-ylalkanoic and alkylbenzoic acids as analogs to anti-inflammatory agents, exploring their potential to inhibit neutrophil recruitment into inflamed tissue. These compounds, related to the compound , show promise in inhibiting cell adhesion processes, which is fundamental in the development of anti-inflammatory treatments (Hamilton et al., 1995).
Photoelectric Material Development
The synthesis of star-burst carbazol derivatives for photoelectric applications also utilizes compounds related to the 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid. These materials, designed for use in organic light-emitting diodes (OLEDs) and other photoelectric devices, demonstrate the versatility of fluorene derivatives in creating materials with desirable electronic properties (Gao Xi-cun, 2010).
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)20-10-7-9-19(16-20)22-11-2-1-8-21(22)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXMCMCXSAUANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((furan-2-ylmethyl)amino)-9,10-dihydro-7H-benzo[4',5']thieno[2',3':4,5]pyrimido[1,2-b]pyridazin-11(8H)-one](/img/structure/B2803868.png)

![N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2803871.png)
![[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2803872.png)
![Cyclohexyl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2803875.png)


![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)

![2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2803886.png)
![[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2803887.png)
![N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2803888.png)

